![molecular formula C20H18N4 B14347190 2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline CAS No. 94547-56-5](/img/structure/B14347190.png)
2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is a Schiff base compound known for its diverse applications in coordination chemistry and biological activities. This compound is characterized by its unique structure, which includes two azanylylidene groups connected to a central phenylene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline typically involves the condensation reaction between 1,2-diaminobenzene and salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanylylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Various nucleophiles; in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2’-{1,4-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- 2,2’-{1,3-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
Uniqueness
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and stability, making it suitable for specific applications in coordination chemistry and biological research.
特性
CAS番号 |
94547-56-5 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC名 |
2-[[2-[(2-aminophenyl)methylideneamino]phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-14H,21-22H2 |
InChIキー |
LHLDCMBHJWETQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
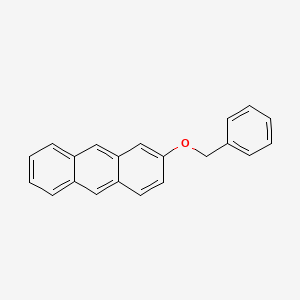
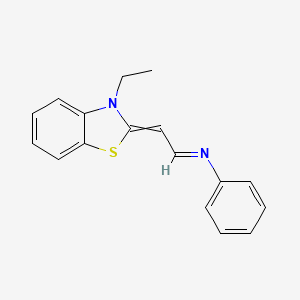

![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
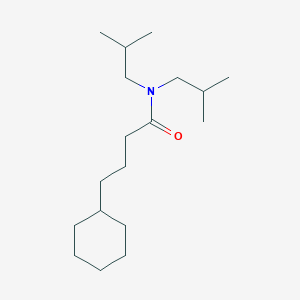
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
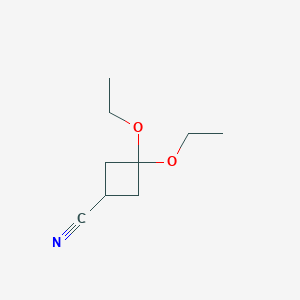
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
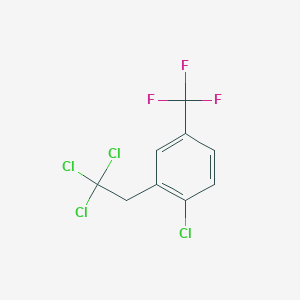
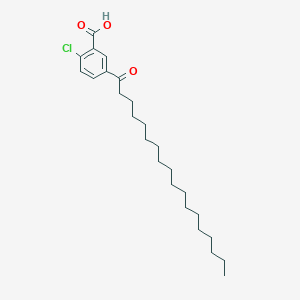
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
